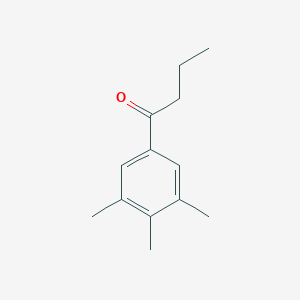
1-(3,4,5-Trimethylphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4,5-Trimethylphenyl)butan-1-one is an organic compound with the molecular formula C13H18O It is a ketone derivative characterized by a butanone backbone attached to a 3,4,5-trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethylphenyl)butan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3,4,5-Trimethylbenzene and butanoyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane.
Procedure: The 3,4,5-trimethylbenzene is mixed with butanoyl chloride and AlCl3. The mixture is stirred at a low temperature to control the exothermic reaction. After completion, the reaction mixture is quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(3,4,5-Trimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) bromide (FeBr3).
Major Products:
Oxidation: 3,4,5-Trimethylbenzoic acid.
Reduction: 1-(3,4,5-Trimethylphenyl)butan-1-ol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
1-(3,4,5-Trimethylphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 1-(3,4,5-Trimethylphenyl)butan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- 1-(3,4-Dimethylphenyl)butan-1-one
- 1-(3,5-Dimethylphenyl)butan-1-one
- 1-(3,4,5-Trimethoxyphenyl)butan-1-one
Comparison: 1-(3,4,5-Trimethylphenyl)butan-1-one is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and physical properties
特性
CAS番号 |
61088-40-2 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
1-(3,4,5-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C13H18O/c1-5-6-13(14)12-7-9(2)11(4)10(3)8-12/h7-8H,5-6H2,1-4H3 |
InChIキー |
UATFQJNEUAPKCJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=CC(=C(C(=C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
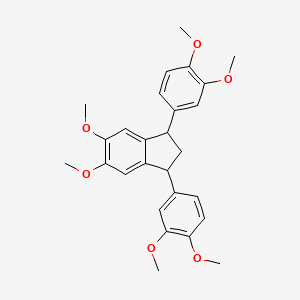
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)
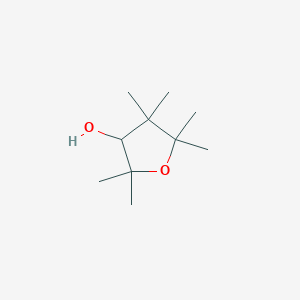
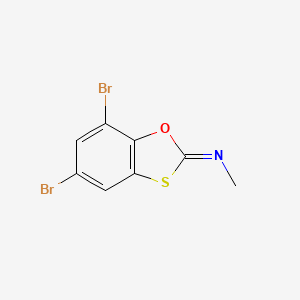

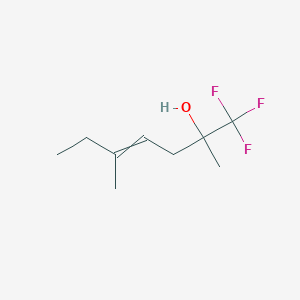

![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)

![2-[(4-Chlorophenyl)methyl]-1-(4-hydroxyphenyl)-3-phenylpropan-1-one](/img/structure/B14588887.png)
